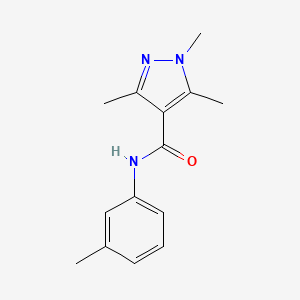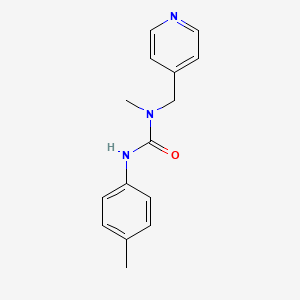
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology.
Wirkmechanismus
The exact mechanism of action of MPU is not fully understood. However, it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the transmission of pain signals in the brain. By blocking this receptor, MPU may be able to reduce pain sensation.
Biochemical and Physiological Effects:
MPU has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models, as well as reduce withdrawal symptoms in animals addicted to opioids. Additionally, MPU has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPU in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, MPU is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPU is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully known.
Zukünftige Richtungen
There are several future directions for research on MPU. One area of interest is its potential use in the treatment of chronic pain. Additionally, MPU may be useful in the development of new medications for addiction and withdrawal symptoms. Further research is also needed to fully understand the mechanism of action of MPU and to determine its safety and efficacy in humans.
Synthesemethoden
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea can be synthesized using a method known as the Buchwald-Hartwig coupling reaction. This method involves the reaction of 4-bromo-1-methylbenzene with 4-pyridylmethylamine in the presence of a palladium catalyst and a base. The resulting product can then be treated with methyl isocyanate to yield MPU.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea has been studied for its potential use in neuroscience research, specifically in the area of pain management. It has been shown to have analgesic properties and may be useful in the development of new pain medications. Additionally, MPU has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-3-5-14(6-4-12)17-15(19)18(2)11-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMQUSZGKEBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)


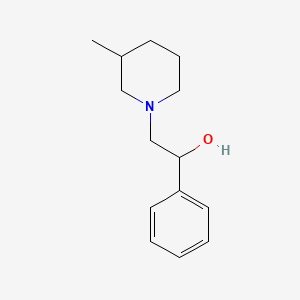

![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)


![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
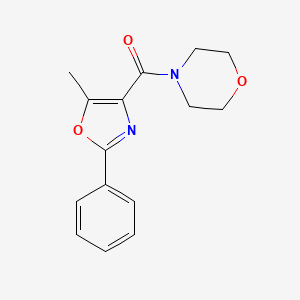
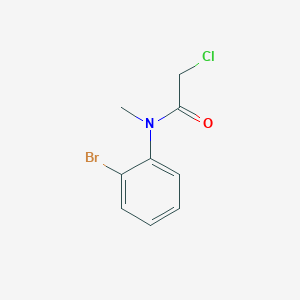
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)
